molecular formula C22H25N5O3S B6564168 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 946364-53-0

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No. B6564168
CAS RN: 946364-53-0
M. Wt: 439.5 g/mol
InChI Key: IJYLYYVOISCLQE-UHFFFAOYSA-N
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Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol . For example, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .


Molecular Structure Analysis

The molecular structure of similar compounds is usually determined by HRMS, IR, 1H and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve a Mannich reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are usually determined by a variety of experimental techniques, including HRMS, IR, 1H and 13C NMR .

Mechanism of Action

Target of Action

The compound “2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine” is a complex molecule that may interact with multiple targets. and alpha1-adrenergic receptors (α1-AR) .

AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . On the other hand, α1-ARs are a class of G-protein-coupled receptors that play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it acts as an inhibitor of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine, enhancing cognition functions .

In the case of α1-ARs, the compound acts as a ligand, binding to the receptors and influencing their activity

Biochemical Pathways

The compound’s interaction with AChE and α1-ARs affects several biochemical pathways. By inhibiting AChE, it influences the cholinergic pathway, which plays a crucial role in memory and cognition . Its interaction with α1-ARs affects the adrenergic pathway, which is involved in various physiological processes, including the contraction of smooth muscles .

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and efficacy . .

Result of Action

The inhibition of AChE by the compound can lead to an increase in the concentration of acetylcholine, potentially enhancing cognitive functions .

Future Directions

Future research on similar compounds often involves further investigation of their biological activity and potential therapeutic applications . For example, alpha1-adrenergic receptors are a significant target for various neurological conditions treatment .

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-17-16-21(24-18-8-10-19(30-2)11-9-18)25-22(23-17)26-12-14-27(15-13-26)31(28,29)20-6-4-3-5-7-20/h3-11,16H,12-15H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYLYYVOISCLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

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